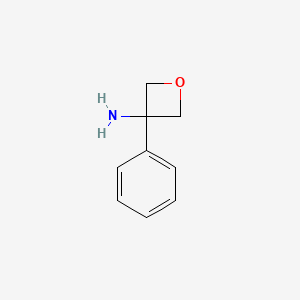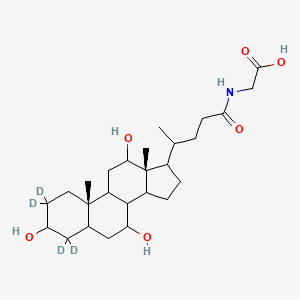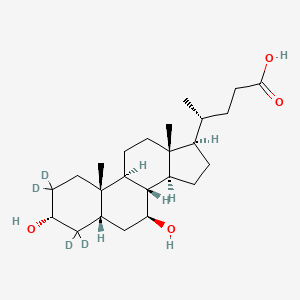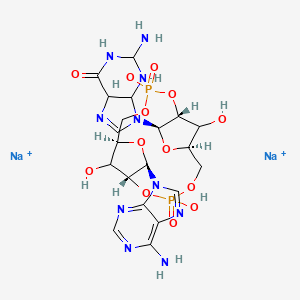
2'2'-cGAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’2’-cGAMP is a noncanonical cyclic dinucleotide that activates the innate human immune STING .
Synthesis Analysis
The synthesis of 2’2’-cGAMP is catalyzed by the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is activated upon binding to double-stranded DNA (dsDNA) in the cytosol. The activation of cGAS leads to the synthesis of 2’3’-cGAMP, using Mg²⁺ as the metal cofactor that catalyzes two nucleotidyl-transferring reactions . Structural analysis reveals that Mn²⁺-activated cGAS undergoes globally similar conformational changes to DNA-activated cGAS but forms a unique η1 helix to widen the catalytic pocket, allowing substrate entry and cGAMP synthesis .
Molecular Structure Analysis
The molecular formula of 2’2’-cGAMP is C20H28N10Na2O13P2+2 . The molecular weight is 724.4 g/mol . The structure of 2’2’-cGAMP includes two nucleotides, guanosine and adenosine, linked via two phosphodiester linkages .
Chemical Reactions Analysis
The chemical reactions involving 2’2’-cGAMP are primarily related to its synthesis by cGAS. The enzyme cGAS is activated upon binding to dsDNA, leading to the synthesis of 2’3’-cGAMP . The Mn²⁺-activated cGAS undergoes conformational changes to allow substrate entry and cGAMP synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’2’-cGAMP include a molecular weight of 724.4 g/mol, a hydrogen bond donor count of 8, and a hydrogen bond acceptor count of 20 .
Applications De Recherche Scientifique
Immunothérapies pour le traitement du cancer
Le 2’2’-cGAMP joue un rôle crucial dans la voie des gènes stimulateurs de l'interféron (STING), qui est explorée en tant qu'immunothérapie potentielle pour le traitement du cancer . La voie STING est activée par la présence d'ADN double brin (dsADN) dans le cytoplasme des cellules mammifères, ce qui est indicatif de dommages cellulaires ou de cancer .
Production de cGAMP par biocatalyse à cellules entières
La production de 2’2’-cGAMP peut être réalisée par biocatalyse à cellules entières, en utilisant la synthase de monophosphate cyclique de guanosine-adénosine (mcGAS) murin . Cette méthode fournit un processus efficace et respectueux de l'environnement pour la production de cGAMP, sans avoir besoin de solvants organiques .
Réactions en cascade multi-enzymatiques
Le 2’2’-cGAMP peut être synthétisé par des réactions en cascade multi-enzymatiques . Ces réactions présentent l'avantage de synthétiser des molécules complexes sans avoir besoin de purifier les intermédiaires réactionnels, de manipuler des intermédiaires instables et de gérer une thermodynamique défavorable par des équilibres couplés .
Synthèse de 2’2’-cGAMP à partir de GTP et d'adénosine
La cascade enzymatique établie permet la synthèse de 2’2’-cGAMP à partir de GTP et d'adénosine peu coûteuse ainsi que de polyphosphate dans une réaction biocatalytique en un seul pot . Cela démontre les capacités de performance des cascades multi-enzymatiques pour la synthèse de produits pharmaceutiquement pertinents .
Production de cGAMP de qualité recherche
À l'échelle de la recherche, il est possible de produire 2 mg de cGAMP à partir d'une culture standard de 20 ml dans un délai d'un jour après la récolte des cellules . Ce processus de qualité recherche est favorable par rapport au prix du marché de 1 mg de cGAMP<a aria-label
Mécanisme D'action
Target of Action
The primary target of 2’2’-cGAMP is the Stimulator of Interferon Genes (STING) . STING is a membrane protein that plays a key role in innate immunity . It is activated by binding to 2’2’-cGAMP, leading to a series of immune responses .
Pharmacokinetics
It is known that the compound has low bioavailability due to its poor stability in serum . Therefore, it is necessary to design new compounds or drug delivery systems with improved pharmacokinetics to enhance cellular uptake, improve cytosolic delivery, and increase the compound’s bioavailability .
Action Environment
The action of 2’2’-cGAMP is influenced by various environmental factors. For instance, the presence of cytosolic DNA, which can be indicative of microbial infection or cellular damage, triggers the synthesis of 2’2’-cGAMP
Safety and Hazards
Orientations Futures
The cGAS-STING pathway, which 2’2’-cGAMP activates, has been identified as a potential therapeutic target in various diseases, including inflammatory diseases and cancer . Future research may focus on developing therapeutic strategies that harness the cGAMP-mediated antitumor response for cancer therapy .
Analyse Biochimique
Biochemical Properties
2’2’-cGAMP interacts with a variety of enzymes and proteins within the cell. The primary interaction is with the Stimulator of Interferon Genes (STING) receptor . Upon binding to STING, 2’2’-cGAMP triggers a conformational change in the receptor, leading to its activation . This activation initiates a cascade of downstream signaling events, including the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB), which ultimately results in the production of type I interferons .
Cellular Effects
The effects of 2’2’-cGAMP on cellular processes are vast and varied. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of the cGAS-STING pathway by 2’2’-cGAMP can lead to the production of type I interferons, which play a crucial role in innate immunity . Additionally, 2’2’-cGAMP can trigger sterile inflammation in response to cellular stress, such as senescence and mitochondrial stress .
Molecular Mechanism
The molecular mechanism of 2’2’-cGAMP involves its synthesis by cGAS in response to the presence of double-stranded DNA . Once synthesized, 2’2’-cGAMP binds to the STING receptor, triggering a conformational change and subsequent activation . This activation leads to a cascade of downstream signaling events, ultimately resulting in the production of type I interferons .
Dosage Effects in Animal Models
The effects of 2’2’-cGAMP can vary with different dosages in animal models . For instance, a single intranasal dose of a nanoparticle formulation of 2’2’-cGAMP was shown to protect against pathogenic strains of SARS-CoV-2 in hamsters .
Metabolic Pathways
2’2’-cGAMP is involved in several metabolic pathways. It is synthesized by cGAS using ATP and GTP . The cGAS-STING pathway, which 2’2’-cGAMP activates, plays a crucial role in regulating immunity and the host damage repair system .
Transport and Distribution
2’2’-cGAMP is transported and distributed within cells and tissues through its interaction with the STING receptor . Upon binding to STING, 2’2’-cGAMP triggers a conformational change in the receptor, leading to its activation and subsequent translocation from the endoplasmic reticulum to the Golgi apparatus .
Subcellular Localization
The subcellular localization of 2’2’-cGAMP is primarily in the cytoplasm, where it is synthesized by cGAS in response to the presence of double-stranded DNA . Upon binding to the STING receptor, 2’2’-cGAMP triggers the receptor’s translocation from the endoplasmic reticulum to the Golgi apparatus .
Propriétés
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAANMXFZNIJRX-VVHLBRQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N10Na2O13P2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of cyclic GMP-AMP (cGAMP) and its analogs in mammals?
A1: Cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP, including its isomer 2'2'-cGAMP, upon detecting cytosolic DNA. [, ] This makes cGAMP and its analogs crucial signaling molecules in the mammalian innate immune response. They are currently being investigated for their potential in pharmaceutical formulations, including vaccine adjuvants, drug screening assays, therapeutic interventions, and diagnostic tools. [, ]
Q2: Can you elaborate on the applications of this compound in drug discovery?
A2: While the provided abstracts primarily highlight cGAMP as a family, this compound, being an isomer, holds potential for similar applications. Research suggests that targeting the cGAS-cGAMP pathway could be valuable for developing:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

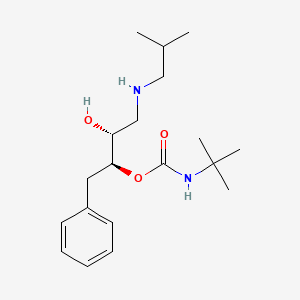
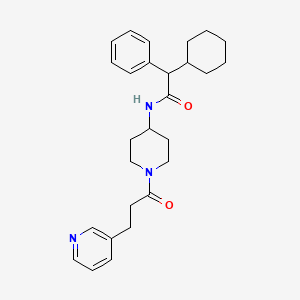

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
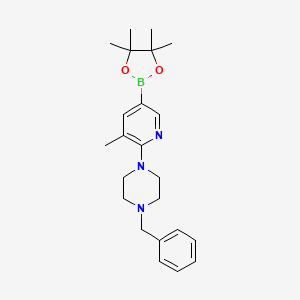
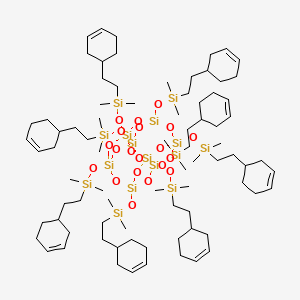

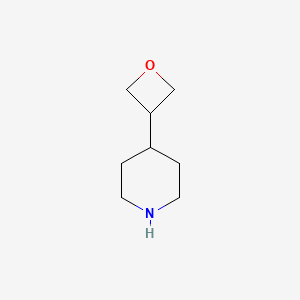

![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)
